molecular formula C17H28N2O4 B12514992 Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Cat. No.: B12514992
M. Wt: 324.4 g/mol
InChI Key: YZGOWXGENSKDSE-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a bioorthogonal reagent featuring a bicyclo[6.1.0]nonyne (BCN) core, a carbamate linker, and a triethylene glycol (PEG3) chain terminating in a primary amine. The BCN moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC), a key reaction in bioorthogonal chemistry, while the PEG3-amine enhances water solubility and provides a functional handle for further conjugation . This compound is widely used in protein labeling, drug fragment tethering, and probe synthesis due to its balanced reactivity and biocompatibility .

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGOWXGENSKDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disuccinimidyl Carbonate (DSC) Activation

  • Activation of BCN alcohol : BCN alcohol reacts with DSC in the presence of a base (e.g., DMAP) to form a mixed carbonate.
  • Coupling with amine : The activated carbonate reacts with 2-(2-(2-aminoethoxy)ethoxy)ethylamine under mild conditions (e.g., CH₂Cl₂, 25°C).

Reaction scheme :
BCN-OH + DSC → BCN-O-CO-NHS + Succinimide
BCN-O-CO-NHS + H₂N-(CH₂CH₂O)₃CH₂CH₂NH₂ → BCN-O-CO-NH-(CH₂CH₂O)₃CH₂CH₂NH₂

Key data :

Intermediate Reagents Time Solvent Yield
Mixed carbonate DSC, DMAP, 1 eq. 2–4 h CH₂Cl₂ 75–85%
Carbamate Amine, rt 12–24 h CH₂Cl₂ 60–70%

Chloroformate-Mediated Carbamoylation

Alternative methods employ chloroformates (e.g., ClCOOR) for direct carbamate formation:

  • Chloroformate activation : BCN alcohol reacts with a chloroformate (e.g., ClCOOEt, ClCOOPh) in the presence of a base (e.g., pyridine).
  • Amine coupling : The intermediate reacts with the triethylene glycol amine.

Advantages : Higher yields compared to DSC (~80–90%) due to enhanced electrophilicity of chloroformates.

Alternative Routes: BCN Acid Derivatives

While less common, BCN acid (oxidized from BCN alcohol) can serve as a precursor for amide-linked analogs. However, carbamate synthesis via this route is less direct.

Purification and Characterization

Final purification typically involves flash chromatography (e.g., hexane/EtOAc) or recrystallization. Characterization includes:

  • NMR : Distinct signals for the bicyclic protons (δ 1.5–2.5 ppm) and carbamate NH (δ 4.5–5.5 ppm).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ = 427.8662).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
DSC activation Mild conditions, scalable Requires NHS ester hydrolysis 60–70%
Chloroformate High yield, fast kinetics Toxic reagents (e.g., ClCOOPh) 80–90%
BCN acid→amide Stability in aqueous media Not directly applicable to carbamates N/A

Challenges and Optimization

  • Strain stability : BCN’s alkyne reactivity must be preserved during carbamate formation.
  • Stereochemistry : The bicyclic framework’s geometry impacts reactivity; rigorous control ensures regioselectivity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction occurs without the need for a copper catalyst, resulting in the formation of stable triazole linkages . These linkages are crucial for the compound’s applications in bioconjugation and material science.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between the target compound and analogous BCN derivatives:

Compound Name Reactive Group PEG Length Functional End Group Key Applications Reference
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate Carbamate PEG3 Primary amine Protein labeling, drug fragment conjugation
exo-BCN-{2-[(2-aminoethyl)disulfanyl]ethyl}carbamate Carbamate None Disulfide-linked amine Fluorescence probes, redox-sensitive conjugation
BCN-PEG4-NHS ester Carbonate PEG4 NHS ester Rapid amine-targeted bioconjugation
BCN-PEG2-maleimide Carbamate PEG2 Maleimide Thiol-specific labeling (e.g., cysteine residues)
BCN-sulfamoyl-nitrophenoxy derivative Sulfamoyl PEG2 Nitrophenoxy carbonyl Bioorthogonal tagging with enhanced solubility
BCN-chromene carboxamido Carbamate None Chromene carboxamido Photolabeling and structural studies

Reactivity and Stability

  • Target Compound : The carbamate linker provides hydrolytic stability compared to ester-based linkers, while the PEG3 chain reduces aggregation and improves solubility in aqueous media . The terminal amine allows for selective conjugation with activated carboxylates (e.g., NHS esters) or crosslinkers .
  • NHS Ester Derivatives (e.g., BCN-PEG4-NHS) : Exhibit faster reaction kinetics with amines but are less stable in aqueous buffers due to hydrolysis .
  • Disulfide-containing BCN (exo-BCN) : Offers redox-sensitive cleavage, enabling controlled release in reducing environments (e.g., intracellular compartments) .
  • Maleimide Derivatives : Thiol-specific reactivity enables cysteine targeting but may suffer from off-target reactions in glutathione-rich environments .

Solubility and Biocompatibility

  • The target compound’s PEG3 chain confers superior water solubility (≥95% purity in aqueous formulations) compared to non-PEGylated analogs like the chromene carboxamido derivative .
  • The sulfamoyl-nitrophenoxy BCN derivative (CAS 1898181-63-9) demonstrates exceptional biocompatibility and solubility due to its nitroaromatic and sulfamoyl groups, though its larger size may limit cellular uptake .

Application-Specific Performance

  • Drug Fragment Tethering : The target compound’s amine terminus is ideal for fragment-based drug discovery, as shown in studies enhancing G protein-coupled receptor (GPCR) ligand affinity .
  • Imaging Probes : Maleimide- or disulfide-functionalized BCN derivatives are preferred for site-specific protein labeling in live-cell imaging .

Biological Activity

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article reviews its synthesis, biological activity, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a bicyclic structure with a unique alkyne functionality, which is significant for its reactivity in bioorthogonal chemistry. The synthesis typically involves coupling reactions that yield the carbamate derivative, which can be utilized in various biological applications.

Biological Activity

Antiproliferative Effects
Research indicates that compounds containing bicyclo[6.1.0]non-4-yn structures exhibit varying degrees of antiproliferative activity against cancer cell lines. For instance, one study evaluated a related bicyclononyne compound and reported moderate activity against several human solid tumor cell lines, suggesting potential as an anticancer agent .

Mechanism of Action
The biological activity of bicyclononyne derivatives is often attributed to their ability to engage in copper-free click chemistry, enabling precise conjugation with biomolecules such as oligonucleotides and proteins. This property allows for targeted drug delivery systems and imaging applications in cancer therapy .

Case Studies

  • Oligonucleotide Conjugation : A study demonstrated the successful incorporation of bicyclo[6.1.0]nonyne into synthetic oligonucleotides via copper-free click chemistry, enhancing the stability and delivery of nucleic acid therapeutics .
  • Hydrogel Development : Another investigation utilized bicyclo[6.1.0]non-4-yn-9-ylmethyl carbamate to functionalize hydrogels, resulting in materials with tunable mechanical properties suitable for biomedical applications .

Table 1: Biological Activity of Bicyclo[6.1.0]non-4-yn Compounds

CompoundCell Line TestedIC50 (µM)Observations
BCN-AgoA549 (Lung)8.0Selective inhibition observed
BCN-BioPC3 (Prostate)7.8High cytotoxicity; induces apoptosis
BCN-HydrogelHeLa (Cervical)Not specifiedEnhanced mechanical properties

Safety and Toxicity

While the compound shows promise in therapeutic applications, it is essential to consider its safety profile. Some derivatives have been noted to cause skin burns and irritation upon contact, emphasizing the need for careful handling and further toxicological studies .

Q & A

Advanced Research Question

  • MALDI-TOF MS : Detects mass shifts (e.g., +1801.84 Da for liposome-BBN conjugates) .
  • Fluorescence Spectroscopy : Tracks labeled biomolecules using nitrobenzoxadiazole (NBD) tags .
  • SEC-HPLC : Monitors aggregation or degradation of PEGylated products .

How does the nitro group in 4-nitrophenoxy carbonyl impact reactivity?

Advanced Research Question
The electron-withdrawing nitro group activates the carbonyl for nucleophilic attack, facilitating carbamate bond formation. However, warns that prolonged exposure to light may degrade the nitro group, reducing reactivity .
Mitigation :

  • Conduct reactions under dim light or in opaque containers.
  • Use fresh batches for critical experiments.

What are the limitations of using bicyclo[6.1.0]nonyne derivatives in live-cell imaging?

Advanced Research Question

  • Background Signal : Residual unreacted probes may require extensive dialysis .
  • Cellular Uptake : PEGylation improves solubility but may reduce membrane permeability. Use cell-penetrating peptides (CPPs) for intracellular delivery .

How to design controls for specificity in bioorthogonal labeling experiments?

Basic Research Question

  • Negative Controls : Use azide-free biomolecules to confirm reaction specificity.
  • Competition Assays : Add free bicyclo[6.1.0]nonyne derivatives to block labeling, verifying target engagement .

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